Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-" involves reactions that yield complex structures. For instance, the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine from the reaction of 10-(methoxyimino)phenanthren-9-one with benzoylmethylene(triphenyl)phosphorane results in triphenylene-o-dicarboxylic derivatives in high yield (Nicolaides et al., 1996).
Molecular Structure Analysis
The influence of methoxy substitution on the properties of compounds such as triphenylamine derivatives has been studied. It's found that the methoxycarbonyl group has both structural control and electronic effects on the triphenylamine structure, highlighting the importance of substituent effects in molecular design (Ohmura et al., 2019).
Chemical Reactions and Properties
Various chemical reactions involving "Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-" and related compounds have been documented. For instance, reactions of 2-(methoxyimino)benzen-1-ones with α-alkylethoxycarbonylmethylene(triphenyl)phosphoranes produce 2H-[b][1,4]benzoxazine derivatives, indicating the versatility of these compounds in synthesizing heterocyclic structures (Nicolaides et al., 2001).
Physical Properties Analysis
The physical properties of "Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-" and similar compounds often include characteristics such as luminescence and liquid crystalline behavior. For example, a series of luminescent benzonitriles with methoxy and alkoxy substituents show significant blue emission and liquid crystalline phases, demonstrating the impact of molecular structure on physical properties (Ahipa et al., 2014).
Chemical Properties Analysis
Chemical properties such as reactivity and selectivity are key aspects of "Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-" related research. The compound 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, for example, serves as a highly selective chemosensor for Ag(+) ions, showcasing the chemical specificity that can be achieved through molecular design (Tharmaraj et al., 2012).
Scientific Research Applications
Antimicrobial Activity : A study found that derivatives of benzenamine demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida and Aspergillus species (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Chemosensor for Silver Ion : Another application is as a chemosensor for Ag(+) ions. A study highlighted the use of a benzenamine derivative as a selective chemosensor with a significant fluorescent enhancement observed upon binding to Ag(+) ions (Tharmaraj, Devi, & Pitchumani, 2012).
Synthesis of Triphenylene Derivatives : In organic synthesis, benzenamine derivatives have been used to create triphenylene-o-dicarboxylic derivatives, indicating utility in complex organic synthesis processes (Nicolaides et al., 1996).
Image-Guided Surgery : Benzenamine derivatives have been utilized in the development of nerve-highlighting fluorescent contrast agents for image-guided surgery, showing potential in medical imaging and surgical procedures (Gibbs-Strauss et al., 2011).
Corrosion Inhibition : Novel Schiff bases of benzenamine have been synthesized and found effective as corrosion inhibitors for aluminum alloy in acidic media, highlighting their potential in material science and engineering applications (Nazir, Akhter, Ali, & Shah, 2019).
Antifungal Agents : Some benzenamine derivatives have been synthesized and characterized for their antifungal activity, showing significant effectiveness against various fungi (Malhotra et al., 2012).
properties
IUPAC Name |
(4-methoxyphenyl)imino-triphenyl-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22NOP/c1-27-22-19-17-21(18-20-22)26-28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHNPDUTCUWDKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348248 | |
Record name | Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- | |
CAS RN |
14796-89-5 | |
Record name | Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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